molecular formula C27H23ClN4O2 B2765478 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1189925-71-0

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2765478
CAS No.: 1189925-71-0
M. Wt: 470.96
InChI Key: CDZMOPJNFYWUTH-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound with diverse properties and uses. Known for its intricate structure, this compound is a notable subject of scientific research and has various applications across different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide typically involves a multi-step process. Common starting materials might include indole derivatives, which are subjected to cyclization and subsequent modification reactions to achieve the desired structure. Specific conditions such as temperature, solvents, and catalysts are critical in each step to ensure successful synthesis.

Industrial Production Methods

For industrial production, this compound might be synthesized using high-efficiency catalytic processes to maximize yield and purity. Advanced techniques such as flow chemistry and automated reactors could be employed to enhance scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

  • Reduction: Suitable reducing agents can reduce specific functional groups within the molecule.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering various parts of the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogens, nitrating agents, alkylating agents.

Major Products Formed

Oxidation and reduction reactions often result in modified functional groups, while substitution reactions typically introduce new functional groups or replace existing ones, leading to structurally diverse derivatives.

Scientific Research Applications

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide is valued for its potential in various scientific domains:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules.

  • Medicine: Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, influencing cellular pathways. By interacting with enzymes or receptors, it can modulate biochemical processes, leading to its diverse biological effects.

Comparison with Similar Compounds

Compared to other indole-based compounds, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide stands out due to its unique structural features and the resultant bioactivities. Similar compounds might include other pyrimidoindoles and indole derivatives, each with varying degrees of similarity in terms of chemical properties and biological applications.

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-18-11-12-23-21(13-18)25-26(27(34)31(17-30-25)15-19-7-3-2-4-8-19)32(23)16-24(33)29-14-20-9-5-6-10-22(20)28/h2-13,17H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMOPJNFYWUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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